REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][C:6](=[O:11])[CH2:5]2.[C:12](B1OC(C)(C)C(C)(C)O1)([CH3:14])=[CH2:13].[O-]P([O-])([O-])=O.[K+].[K+].[K+].C1(P(C2CCCCC2)C2C=CC=CC=2C2C(C(C)C)=CC(C(C)C)=CC=2C(C)C)CCCCC1>CCCCO.O>[C:12]([C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][C:6](=[O:11])[CH2:5]2)([CH3:14])=[CH2:13] |f:2.3.4.5|
|
Name
|
|
Quantity
|
106 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C=C2CC(NC2=CC1)=O
|
Name
|
|
Quantity
|
0.14 mL
|
Type
|
reactant
|
Smiles
|
C(=C)(C)B1OC(C)(C)C(C)(C)O1
|
Name
|
K3PO4
|
Quantity
|
212 mg
|
Type
|
reactant
|
Smiles
|
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
CCCCO
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
Tris(dibenzyldeneacetone)dipalladium
|
Quantity
|
9.2 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
19 mg
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)P(C1=C(C=CC=C1)C1=C(C=C(C=C1C(C)C)C(C)C)C(C)C)C1CCCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was briefly sonicated in a microwave vial
|
Type
|
CUSTOM
|
Details
|
purged with argon for 15 min
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
the vial sealed
|
Type
|
CUSTOM
|
Details
|
The solvent was removed
|
Type
|
CUSTOM
|
Details
|
the residue purified by column chromatography (silica gel, 2:1, hexanes/EtOAc)
|
Name
|
|
Type
|
product
|
Smiles
|
C(=C)(C)C=1C=C2CC(NC2=CC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 40 mg | |
YIELD: PERCENTYIELD | 46% | |
YIELD: CALCULATEDPERCENTYIELD | 46.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |